thermodynamic properties of liquid bismuth-lead
thermodynamic properties of liquid bismuth-lead
An In-depth Technical Guide to the Thermodynamic Properties of Liquid Bismuth-Lead Alloys
Introduction
The liquid bismuth-lead (Bi-Pb) alloy system, particularly the eutectic composition (44.5 wt% Pb and 55.5 wt% Bi), is of significant interest in various advanced technological fields, most notably as a coolant in new generation fast nuclear reactors and in accelerator-driven systems.[1][2][3] Its low melting point (approximately 125 °C), high boiling point (1670 °C), excellent thermal conductivity, and chemical stability make it a prime candidate for high-temperature heat transfer applications.[1][4] A thorough understanding of the thermodynamic properties of this liquid alloy is crucial for the design, modeling, and safe operation of systems that utilize it.
This technical guide provides a comprehensive overview of the key thermodynamic properties of the liquid Bi-Pb system, details the experimental protocols used for their determination, and illustrates the relationships between these properties. The information is intended for researchers, scientists, and engineers working with liquid metals and high-temperature systems.
Thermodynamic Properties of Liquid Bi-Pb Alloys
The behavior of liquid Bi-Pb alloys upon mixing is characterized by several key thermodynamic functions. These properties describe the energy changes and structural ordering that occur when the pure liquid components are mixed. A theoretical study using the quasi-lattice model has provided valuable data for the Bi-Pb system at 700K.[2]
Gibbs Free Energy, Enthalpy, and Entropy of Mixing
The Gibbs free energy of mixing (GM) indicates the spontaneity of the alloy formation process. It is related to the enthalpy of mixing (HM), which represents the heat absorbed or released, and the entropy of mixing (SM), which represents the change in disorder of the system, through the fundamental thermodynamic equation:
GM = HM - T·SM
For the Bi-Pb system, the mixing process is spontaneous, characterized by negative values for the Gibbs free energy of mixing. The enthalpy of mixing is slightly exothermic, and the entropy of mixing is positive, consistent with the formation of a more disordered liquid solution from its pure components.[2][5]
Table 1: Molar Gibbs Free Energy, Enthalpy, and Entropy of Mixing for Liquid Bi-Pb Alloys at 700 K [2]
| Mole Fraction of Bi (XBi) | GM (J/mol) | HM (J/mol) | SM (J/K·mol) |
|---|---|---|---|
| 0.1 | -1684.5 | -460.8 | 1.75 |
| 0.2 | -2611.7 | -840.3 | 2.53 |
| 0.3 | -3194.5 | -1113.8 | 2.97 |
| 0.4 | -3518.2 | -1267.8 | 3.21 |
| 0.5 | -3623.1 | -1297.1 | 3.32 |
| 0.6 | -3527.6 | -1202.2 | 3.32 |
| 0.7 | -3229.4 | -992.1 | 3.20 |
| 0.8 | -2697.5 | -688.8 | 2.87 |
| 0.9 | -1848.1 | -328.1 | 2.17 |
Data derived from a quasi-lattice theory model which shows good agreement with experimental data.[2]
Activity
The activity of a component in an alloy represents its "effective concentration" and is a measure of its deviation from ideal behavior. In the liquid Bi-Pb system, the activity of lead exhibits a slight negative deviation from Raoult's law.[6] This indicates that the attractive forces between unlike atoms (Bi-Pb) are slightly stronger than the average of the forces between like atoms (Bi-Bi and Pb-Pb).
Table 2: Activity of Bismuth and Lead in Liquid Bi-Pb Alloys at 700 K [2]
| Mole Fraction of Bi (XBi) | Activity of Bi (aBi) | Activity of Pb (aPb) |
|---|---|---|
| 0.1 | 0.22 | 0.86 |
| 0.2 | 0.36 | 0.74 |
| 0.3 | 0.46 | 0.64 |
| 0.4 | 0.55 | 0.55 |
| 0.5 | 0.64 | 0.46 |
| 0.6 | 0.73 | 0.38 |
| 0.7 | 0.81 | 0.29 |
| 0.8 | 0.88 | 0.21 |
| 0.9 | 0.95 | 0.12 |
Data derived from a quasi-lattice theory model.[2]
Viscosity
Viscosity is a critical transport property for any fluid coolant, as it influences fluid flow and heat transfer characteristics. The viscosity of the lead-bismuth eutectic (LBE) alloy decreases with increasing temperature, as is typical for liquids.
Table 3: Viscosity of Liquid Lead-Bismuth Eutectic (LBE) Alloy
| Property | Equation | Temperature Range (K) |
|---|---|---|
| Dynamic Viscosity (η) | η = 4.94 × 10⁻⁴ exp(754.1/T) Pa·s | 400–1100 |
This empirical equation provides the dynamic viscosity as a function of absolute temperature (T).[1]
Experimental Protocols for Thermodynamic Measurements
The determination of thermodynamic properties of liquid metal alloys at high temperatures requires specialized experimental techniques. The most common and accurate methods include the electromotive force (EMF) method, Knudsen effusion mass spectrometry (KEMS), and high-temperature calorimetry.
Electromotive Force (EMF) Method
The EMF method is a powerful electrochemical technique for directly measuring the partial molar Gibbs free energy, and consequently the activity, of a component in an alloy.[7][8]
-
Principle: A galvanic cell is constructed where the alloy of interest serves as the working electrode, and the pure component being measured acts as the reference electrode.[8] These electrodes are separated by an electrolyte that is ionically conductive for the component of interest but electronically insulating. The potential difference (EMF, E) measured across the cell at zero current is directly related to the partial molar Gibbs free energy (ΔḠi) and activity (ai) of component i by the Nernst equation:
ΔḠi = -zFE = RT ln(ai)
where z is the number of electrons exchanged, F is the Faraday constant, R is the gas constant, and T is the absolute temperature.[9]
-
Experimental Setup: The cell is typically assembled in an inert atmosphere (e.g., argon-filled glovebox) and placed in a high-temperature furnace. For the Bi-Pb system, a typical cell might be represented as:
Pb (l) | Molten Salt Electrolyte (e.g., LiCl-KCl + PbCl2) | Bi-Pb (l, alloy)
-
Data Acquisition: EMF measurements are recorded over a range of temperatures and alloy compositions.[7] By analyzing the temperature dependence of the EMF, other partial molar properties like entropy (ΔS̄i = zF(dE/dT)) and enthalpy (ΔH̄i = -zFE + zFT(dE/dT)) can also be determined.[7][8]
Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is a high-temperature technique used to measure the vapor pressure of species in equilibrium with a condensed phase, from which thermodynamic data can be derived.[10]
-
Principle: A sample of the alloy is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice.[10] The cell is heated in a high-vacuum chamber, causing the alloy components to vaporize and effuse as a molecular beam through the orifice. This beam is then analyzed by a mass spectrometer, which measures the ion intensity of each vapor species.[11] The ion intensity (Ii+) is proportional to the partial pressure (pi) of the corresponding species inside the cell:
pi = ki Ii+ T
where ki is an instrument sensitivity factor. The activity is then determined by comparing the partial pressure of a component over the alloy (pi) to its vapor pressure over the pure component (pi°): ai = pi / pi° .[11]
-
Experimental Setup: The core components are a high-vacuum system, a high-temperature furnace to heat the Knudsen cell, and a mass spectrometer (often a magnetic sector or quadrupole type) for detecting the effused vapor species.[11][12] Precise temperature measurement and control are critical for accurate results.
High-Temperature Calorimetry
Calorimetry is used to directly measure the enthalpy of mixing (HM) of liquid alloys.[13]
-
Principle: The technique measures the heat released or absorbed when the pure components are mixed to form the alloy at a constant temperature. One common approach is drop calorimetry.[14][15]
-
Experimental Setup and Procedure (Drop Calorimetry):
-
A crucible containing a known amount of one liquid metal (e.g., liquid lead) is placed inside a high-temperature calorimeter at the desired experimental temperature (e.g., 823 K).[15]
-
Small, solid pieces of the other component (e.g., bismuth) at a known initial temperature (often room temperature) are dropped sequentially into the liquid metal.[15]
-
The calorimeter measures the heat effect associated with heating the dropped piece to the calorimeter temperature and its subsequent dissolution into the liquid alloy.
-
By accounting for the known heat capacity of the dropped component, the partial enthalpy of mixing can be calculated.[16]
-
The integral enthalpy of mixing for the entire alloy is then determined by summing the individual heat effects over the entire composition range.[16]
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental relationships between thermodynamic properties.
Caption: Experimental workflow for determining thermodynamic properties.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic properties of liquid bismuth—Lead alloys | Semantic Scholar [semanticscholar.org]
- 7. Determination of Thermodynamic Properties of Alkaline Earth-liquid Metal Alloys Using the Electromotive Force Technique [jove.com]
- 8. Determination of Thermodynamic Properties of Alkaline Earth-liquid Metal Alloys Using the Electromotive Force Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic Measurements of Alloys and Compounds by Double Knudsen Cell Mass Spectrometry and Their Application to Materials Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. emerald.com [emerald.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Mixing Enthalpies of Liquid Ag–Mg–Pb Alloys: Experiment vs. Thermodynamic Modeling [mdpi.com]
- 15. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 16. Enthalpy of mixing of liquid Co–Sn alloys - PMC [pmc.ncbi.nlm.nih.gov]
